molecular formula C12H17NOS B12112799 Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- CAS No. 1152592-26-1

Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl-

Cat. No.: B12112799
CAS No.: 1152592-26-1
M. Wt: 223.34 g/mol
InChI Key: PFTSLNQUKGVPLX-UHFFFAOYSA-N
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Description

Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- is a complex organic compound that features a thienyl group and a piperidinyl group. This compound is notable for its unique structure, which combines the properties of both thiophene and piperidine rings. The presence of these functional groups makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- typically involves the reaction of 2,5-dimethyl-3-thiophenecarboxaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- involves its interaction with specific molecular targets. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidinyl group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- is unique due to the presence of both thienyl and piperidinyl groups, which confer distinct chemical and biological properties.

Biological Activity

Methanone, (2,5-dimethyl-3-thienyl)-4-piperidinyl- is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, antitubercular, and enzyme inhibition activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to a class of piperidine derivatives characterized by the presence of a thienyl moiety. Its structure can be represented as follows:

C12H16N2S\text{C}_{12}\text{H}_{16}\text{N}_2\text{S}

This molecular configuration suggests potential interactions with various biological targets.

Antibacterial and Antitubercular Activity

Recent studies have demonstrated that derivatives of piperidine containing thienyl groups exhibit significant antibacterial properties. For instance, a study reported that compounds similar to Methanone displayed minimal inhibitory concentrations (MIC) against various bacterial strains ranging from 0.8 to 100 µg/mL. Notably, one derivative exhibited an MIC of 0.8 µg/mL against Mycobacterium tuberculosis, indicating strong antitubercular activity .

CompoundMIC (µg/mL)Activity Type
5k0.8Antitubercular
5f10Antibacterial
5n25Antibacterial

Enzyme Inhibition

Molecular docking studies have revealed that Methanone interacts effectively with dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes. These interactions are crucial as they play significant roles in bacterial survival and proliferation. The binding affinities suggest that these compounds could serve as leads for developing new antibacterial agents targeting these enzymes .

Case Study 1: Synthesis and Evaluation

In a comprehensive study published in MDPI, researchers synthesized various thienyl-piperidine derivatives and evaluated their biological activities. Among these, several compounds exhibited pronounced inhibitory effects on DHFR with IC50 values significantly lower than the standard drug trimethoprim. The study emphasized the potential of these compounds in treating infections caused by resistant bacterial strains .

Case Study 2: In Vitro Testing

Another investigation assessed the cytotoxicity of Methanone derivatives against mammalian cell lines, including Vero and A549 cells. The results indicated moderate cytotoxicity at MIC values up to 62.5 µg/mL, suggesting that while these compounds are effective against bacteria, their safety profile in human cells requires further exploration .

Research Findings Summary

The following key findings summarize the biological activity of Methanone:

  • Antibacterial Activity : Significant against both Gram-positive and Gram-negative bacteria.
  • Antitubercular Activity : High efficacy against Mycobacterium tuberculosis.
  • Enzyme Inhibition : Effective inhibition of DHFR and enoyl ACP reductase.
  • Cytotoxicity : Moderate levels observed in mammalian cell lines.

Properties

CAS No.

1152592-26-1

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

(2,5-dimethylthiophen-3-yl)-piperidin-4-ylmethanone

InChI

InChI=1S/C12H17NOS/c1-8-7-11(9(2)15-8)12(14)10-3-5-13-6-4-10/h7,10,13H,3-6H2,1-2H3

InChI Key

PFTSLNQUKGVPLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)C2CCNCC2

Origin of Product

United States

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